Pyrido[2,3-d]pyrimidin-7(8H)-one
Description
Significance of Heterocyclic Scaffolds in Drug Discovery and Medicinal Chemistry
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to drug discovery and medicinal chemistry. rroij.com Their structural diversity and the presence of heteroatoms like nitrogen, oxygen, and sulfur confer unique physicochemical properties that are crucial for biological activity. rroij.comnih.gov These properties, such as the ability to form hydrogen bonds and engage in various intermolecular interactions, allow them to bind effectively to biological targets like enzymes and receptors. researchgate.net Consequently, a vast number of pharmaceuticals across various therapeutic areas are based on heterocyclic scaffolds. nih.govijnrd.org The versatility of these structures allows medicinal chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability, which are critical for developing effective and safe drugs. nih.gov
The Pyrido[2,3-d]pyrimidin-7(8H)-one Nucleus as a Privileged Scaffold
The pyrido[2,3-d]pyrimidine (B1209978) nucleus is considered a "privileged scaffold," a concept introduced in the late 1980s to describe molecular frameworks that can provide ligands for diverse biological receptors. nih.govnih.gov The this compound substructure, in particular, is of significant interest due to its structural resemblance to the purine (B94841) bases found in DNA and RNA. nih.govnih.govresearchgate.net This similarity allows it to interact with a wide range of biological targets, making it a valuable starting point for the design of new therapeutic agents. nih.gov The fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring creates a unique electronic and steric environment that can be readily modified to optimize binding affinity and selectivity for a specific target. nih.gov
Historical Context and Evolution of Research Interest
Research interest in pyrido[2,3-d]pyrimidines, and specifically the this compound core, has grown exponentially over the past few decades. nih.govnih.govresearchgate.net Early investigations laid the groundwork for understanding the fundamental chemistry and reactivity of this heterocyclic system. However, the realization of its potential as a privileged scaffold has led to a surge in research activity, particularly within the last 10 to 15 years. nih.govnih.gov This increased focus is evidenced by the rapidly growing number of publications and patents describing the synthesis and biological evaluation of novel this compound derivatives. nih.govresearchgate.net The development of more efficient synthetic methodologies has further fueled this expansion, enabling the creation of large libraries of compounds for high-throughput screening. nih.gov
Overview of Diverse Biological Activities Associated with this compound Derivatives
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities. researchgate.net This versatility has established the scaffold as a cornerstone in the development of treatments for a wide array of diseases. rsc.org The primary biological activities associated with these compounds are detailed below.
Table 1: Overview of Biological Activities of this compound Derivatives
| Biological Activity | Description | Key Molecular Targets |
| Anticancer | Inhibition of cancer cell growth and proliferation. rsc.orgrsc.org | Kinases (e.g., CDK4/6, PIM-1, BCR-ABL, FGFR), Dihydrofolate reductase (DHFR). rsc.orgrsc.orgnih.govrsc.org |
| Anti-inflammatory | Reduction of inflammation. rsc.org | Cyclooxygenase (COX) enzymes (COX-1 and COX-2). rsc.org |
| Antimicrobial | Inhibition of the growth of microorganisms, including bacteria. researchgate.netresearchgate.net | Dihydrofolate reductase (DHFR). jocpr.com |
| Central Nervous System (CNS) Activity | Modulation of neurological pathways. researchgate.netrsc.org | NUAK1. researchgate.net |
Detailed research has highlighted the potential of these derivatives in various therapeutic contexts:
Anticancer Activity: A significant portion of the research on pyrido[2,3-d]pyrimidin-7(8H)-ones has focused on their potential as anticancer agents. rsc.org These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell survival and proliferation, such as cyclin-dependent kinases (CDKs), PIM-1 kinase, and fibroblast growth factor receptors (FGFR). rsc.orgrsc.orgrsc.org For instance, certain derivatives have demonstrated potent inhibitory activity against PIM-1 kinase, a key player in several cancers, with some compounds showing IC50 values in the nanomolar range. rsc.orgrsc.org Additionally, some derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis, thereby halting cancer cell replication. jocpr.com
Anti-inflammatory Activity: Some this compound derivatives have been investigated for their anti-inflammatory properties. rsc.org These compounds can act as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that are central to the inflammatory cascade. rsc.org
Antimicrobial Activity: The this compound scaffold has also been explored for its antimicrobial potential. researchgate.netresearchgate.net Similar to their anticancer mechanism, some of these compounds inhibit bacterial DHFR, an essential enzyme for microbial survival. jocpr.com
Central Nervous System (CNS) Activity: More recent research has ventured into the neurological applications of this scaffold. researchgate.net For example, derivatives have been developed as inhibitors of NUAK1, a protein kinase implicated in neurodegenerative diseases. researchgate.net
The extensive and varied biological activities of this compound derivatives underscore their importance as a privileged scaffold in medicinal chemistry and their continuing potential for the discovery of new therapeutic agents. nih.govrsc.org
Structure
3D Structure
Properties
CAS No. |
258282-55-2 |
|---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H5N3O/c11-6-2-1-5-3-8-4-9-7(5)10-6/h1-4H,(H,8,9,10,11) |
InChI Key |
WDHAAJIGSXNPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=NC=NC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrido 2,3 D Pyrimidin 7 8h One Derivatives
Strategies for Ring System Construction
The construction of the fused ring system is typically achieved through annulation, where a new ring is formed onto an existing one. The choice of starting material—either a pyrimidine (B1678525) or a pyridone—dictates the subsequent synthetic steps and the types of derivatives that can be readily accessed. researchgate.net
A common and versatile approach involves using a suitably substituted pyrimidine as the foundational block. The pyridine (B92270) portion of the molecule is then constructed upon this pyrimidine core through various cyclization strategies. nih.gov This route is advantageous for creating diversity on the newly formed pyridine ring.
One effective strategy begins with a 4-amino-5-halopyrimidine, where the halogen atom serves as a handle for carbon-carbon bond formation. nih.gov A prominent example is the synthesis starting from 5-bromo-2,4-dichloropyrimidine. nih.gov The process involves an initial nucleophilic substitution of a chloro group by an amine, such as cyclopentylamine. This is followed by a palladium-catalyzed coupling reaction, like the Heck or Suzuki reaction, at the C5 position with a molecule that will form the pyridine ring, such as crotonic acid. The final step is an intramolecular cyclization that yields the fused pyrido[2,3-d]pyrimidin-7(8H)-one system. nih.gov
Table 1: Example of Cyclization from a 5-Bromopyrimidine Intermediate
| Starting Material | Key Reagents/Steps | Intermediate/Product |
| 5-bromo-2,4-dichloropyrimidine | 1. Cyclopentylamine 2. Crotonic acid, Pd catalyst | 6-Cyclopentyl-5-methyl-2-chloro-5,6-dihydrothis compound |
This methodology utilizes a preformed N-substituted pyrimidine-4-amine that already contains a carbon-based functional group (such as an aldehyde, ester, or nitrile) at the C5 position. nih.gov This functional group is the key to the subsequent annulation. The synthesis generally involves the reaction of this C5-functionalized pyrimidine with a reagent that can provide the remaining two carbon atoms needed to form the six-membered pyridine ring. The intramolecular cyclization then occurs between the N-substituent and the newly introduced carbon chain, disconnecting the C5-C6 and C7-N8 bonds of the final product. nih.gov
Table 2: General Strategy for Annulation from C5-Functionalized Pyrimidine-4-amines
| Pyrimidine Precursor | Functional Group (G) at C5 | General Outcome |
| N-Substituted Pyrimidine-4-amine | Aldehyde (-CHO) | Formation of the pyridone ring via condensation. |
| N-Substituted Pyrimidine-4-amine | Ester (-COOR) | Cyclization following reaction with a suitable carbanion. |
| N-Substituted Pyrimidine-4-amine | Nitrile (-CN) | Ring closure after reaction with a compound containing an active methylene (B1212753) group. |
Direct condensation reactions using pyrimidine derivatives bearing ester or nitrile groups at the C5 position are also effective for building the pyridone ring. nih.gov
For instance, a pyrimidine ester can undergo condensation with a reagent like ethyl acetate (B1210297) in a multi-step process to form a 5-hydroxy substituted this compound. nih.gov Similarly, a pyrimidine nitrile can serve as a precursor. The condensation of a nitrile-substituted pyrimidine with diethyl malonate in the presence of a base such as sodium ethoxide leads to the formation of a 5-amino substituted this compound. nih.gov These methods are particularly useful for introducing hydroxyl or amino groups at the C5 position of the target molecule. nih.gov
A significant challenge with these protocols can be the difficulty of introducing substituents at the C4 position, as many groups can interfere with the cyclization. nih.gov However, recent advances have shown that a 4-chloro substituent can be maintained during the cyclization of a pyrimidine aldehyde, allowing for subsequent nucleophilic substitutions. nih.gov
Table 3: Condensation Reactions of C5-Substituted Pyrimidines
| Pyrimidine Precursor | Reagent | Product Type |
| Pyrimidine-5-carboxylate | Ethyl acetate | 5-Hydroxy-pyrido[2,3-d]pyrimidin-7(8H)-one derivative |
| Pyrimidine-5-carbonitrile | Diethyl malonate | 5-Amino-pyrido[2,3-d]pyrimidin-7(8H)-one derivative |
An alternative major synthetic pathway involves starting with a preformed pyridone ring and subsequently constructing the pyrimidine ring onto it. nih.govnih.gov This approach is particularly effective for synthesizing derivatives with specific substitutions on the pyrimidine moiety.
A well-established method in this category is the reaction of substituted pyridones with guanidine (B92328). nih.gov This reaction typically affords 4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. The reaction proceeds via the condensation of the guanidine with functional groups on the pyridone ring, leading to the formation of the fused pyrimidine ring. nih.gov The yields for this construction are often high, generally over 70%, though they are dependent on the substituents present on the initial pyridone ring. nih.gov
Variations of this protocol exist, such as an acyclic approach where a Michael adduct is first isolated and then cyclized with guanidine. nih.gov Furthermore, multicomponent, microwave-assisted cyclocondensation reactions have been developed to produce these systems efficiently. nih.gov By using substituted guanidines, it is also possible to introduce various groups at the C2 position of the final heterocyclic system. nih.gov
Table 4: Synthesis from Pyridone Precursors
| Precursor | Reagent | Product Class |
| Substituted Pyridone | Guanidine | 4-Amino-pyrido[2,3-d]pyrimidin-7(8H)-one |
| Michael adduct of α,β-unsaturated ester and cyanoacetamide | Guanidine | 4-Amino-5,6-dihydrothis compound |
| Substituted Pyridone | Aryl-substituted Guanidine | 2-Aryl-substituted 4-amino-pyrido[2,3-d]pyrimidin-7(8H)-one |
Annulation from Preformed Pyridone Ring Systems
Reactions Involving α,β-Unsaturated Esters and Malononitrile (B47326) Precursors
A foundational method for constructing the this compound core involves the reaction of α,β-unsaturated esters with malononitrile. This approach, pioneered by Victory et al., typically begins with the treatment of an α,β-unsaturated ester with malononitrile in the presence of a base like sodium methoxide (B1231860) in methanol (B129727). nih.govresearchgate.net This initial step yields a 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile intermediate. nih.govrsc.org Subsequent reaction of this pyridone intermediate with guanidine or substituted amidines leads to the formation of 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. nih.govresearchgate.netrsc.org While this method is highly versatile for creating the 5,6-dihydro derivatives, achieving the C5–C6 unsaturation, often crucial for certain biological activities, requires a subsequent dehydrogenation step. rsc.org
The general sequence is outlined below:
Step 1: Michael addition of malononitrile to an α,β-unsaturated ester.
Step 2: Cyclization to form a substituted pyridone.
Step 3: Condensation with guanidine or an amidine to form the final pyrimidine ring.
This pathway provides access to compounds with up to four points of diversity. researchgate.net
Modern Synthetic Techniques and Approaches
To enhance efficiency, yield, and structural diversity, modern synthetic techniques have been increasingly applied to the synthesis of this compound derivatives. These methods often offer advantages over classical approaches by reducing reaction times, simplifying purification processes, and allowing for the construction of complex molecules in fewer steps.
One-Pot and Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of pyrido[2,3-d]pyrimidines. acs.orgorgchemres.org These reactions combine three or more starting materials in a single pot to form the final product, incorporating most or all of the atoms from the reactants. acs.org This approach is highly valued in green chemistry for its atom economy and reduction of waste. orgchemres.org
A notable example is the one-pot cyclocondensation of an α,β-unsaturated ester, an amidine system (like guanidine), and a CH-acidic nitrile (such as malononitrile or ethyl cyanoacetate), a process sometimes referred to as the 'Victory' reaction. researchgate.neturl.edu This method can provide multifunctionalized pyrido[2,3-d]pyrimidin-7(8H)-ones with high yields and purity, often with the product crystallizing directly from the reaction mixture. researchgate.net Various catalysts, including nanocatalysts, have been employed to facilitate these reactions under solvent-free or aqueous conditions. acs.orgresearchgate.net
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been widely adopted to accelerate the synthesis of this compound derivatives. nih.gov This technique significantly reduces reaction times, often from hours to minutes, while frequently improving yields. researchgate.net Microwave heating is particularly effective when combined with multicomponent strategies. For instance, the three-component cyclocondensation of α,β-unsaturated esters, amidines, and malononitrile can be heated to 100-140°C for just 10 minutes under microwave irradiation to afford the desired products in low to excellent yields. researchgate.net
Another application involves the final step of a multi-step synthesis. A 4-chloro-pyridopyrimidine intermediate can be treated with a desired amine in methanol under microwave irradiation to produce N-substituted 4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones, demonstrating the utility of this technology in creating diverse libraries of compounds. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions for Diversification
To expand the structural diversity of the this compound scaffold, particularly at positions that are difficult to functionalize through classical methods, transition metal-catalyzed cross-coupling reactions are indispensable. nih.gov Palladium (Pd) and Copper (Cu) catalyzed reactions such as Ullmann and Buchwald–Hartwig aminations have been instrumental in introducing a wide array of substituents onto the heterocyclic core. nih.gov These methods are especially useful for modifying the C4 position, allowing for the introduction of N-alkyl, N-aryl, O-aryl, and S-aryl groups. nih.gov
The Ullmann coupling reaction, typically catalyzed by copper, is a valuable tool for forming carbon-heteroatom bonds. In the context of this compound synthesis, it has been used to introduce O-aryl and S-aryl substituents at the C4 position. nih.gov This allows for the creation of ether and thioether linkages, expanding the chemical space and potential biological applications of the resulting derivatives. nih.gov
The palladium-catalyzed Buchwald–Hartwig amination is a premier method for the formation of carbon-nitrogen bonds. wikipedia.org It has been successfully employed in the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) analogues. acs.org This reaction allows for the coupling of various amines with a halogenated or triflated pyrido[2,3-d]pyrimidine core. nih.govacs.org For example, starting with a 4-chloro or 4-triflate substituted this compound, a diverse range of N-alkyl and N-aryl groups can be introduced at the C4 position. nih.gov This reaction proceeds via a cascade of imination, Buchwald-Hartwig cross-coupling, and cycloaddition reactions and can be performed under microwave and solvent-free conditions. rsc.org
Research Findings Summary
The table below summarizes the key aspects of the modern synthetic methodologies discussed.
| Methodology | Key Features | Typical Reactants | Advantages | Reference(s) |
| One-Pot/Multicomponent | Combines ≥3 reactants in a single step. | α,β-Unsaturated esters, Amidines, Malononitrile | High efficiency, atom economy, reduced waste, simple procedure. | researchgate.netacs.orgurl.eduresearchgate.net |
| Microwave-Assisted | Utilizes microwave irradiation for heating. | Varies; often used in multicomponent or final amination steps. | Rapid reaction times, improved yields, high purity. | researchgate.netnih.govrsc.org |
| Ullmann Coupling | Cu-catalyzed C-O and C-S bond formation. | 4-Halopyridopyrimidine, Alcohols/Phenols, Thiols | Access to C4-O-aryl and C4-S-aryl derivatives. | nih.gov |
| Buchwald–Hartwig Amination | Pd-catalyzed C-N bond formation. | 4-Halopyridopyrimidine, Primary/Secondary Amines | Wide substrate scope, introduces N-alkyl/N-aryl groups. | nih.govacs.orgrsc.org |
Suzuki–Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between a halogenated pyrido[2,3-d]pyrimidine and a boronic acid or ester. This reaction has been effectively used to introduce aryl and heteroaryl moieties at various positions of the heterocyclic core, particularly at the C2, C4, and C6 positions. academie-sciences.frresearchgate.net
A notable strategy involves the use of 2,4,6-trihalogenated pyrido[2,3-d]pyrimidines as starting materials. academie-sciences.frresearchgate.net The reaction exhibits high regioselectivity, allowing for the stepwise functionalization of the scaffold. The reactivity of the halogen atoms typically follows the order C6 > C4 > C2, which is attributed to the different electronic densities at these positions. researchgate.net This differential reactivity enables the selective substitution at the C6 position, followed by further coupling at the C4 position under different conditions. academie-sciences.frresearchgate.net
For instance, the reaction of 2,4,6-trichloropyrido[2,3-d]pyrimidine (B8796669) with various (het)arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃, proceeds efficiently to yield the C6-arylated products. academie-sciences.fr Subsequent coupling reactions can then be performed on the remaining chloro-substituents to access di- and tri-substituted derivatives. academie-sciences.frresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Starting Material | Boronic Acid | Catalyst/Base | Product | Yield | Ref |
|---|---|---|---|---|---|
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | 83% | academie-sciences.fr |
| 2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Chloro-6-(4-methoxyphenyl)-4-phenylpyrido[2,3-d]pyrimidine | 71% | researchgate.net |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in introducing arylethynyl groups onto the this compound scaffold, particularly at the C4 position. nih.gov
The synthesis of C4-alkynyl derivatives typically starts from a C4-halogenated or C4-oxo precursor. For example, the C4-oxo group of 2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione can be converted to a leaving group to enable the coupling. nih.gov A common strategy involves a two-step Sonogashira reaction sequence. Initially, a protected alkyne, such as (trimethylsilyl)acetylene, is coupled to the C4 position. The silyl (B83357) protecting group is then removed, typically using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to yield the terminal C4-ethynyl derivative. This intermediate can then undergo a second Sonogashira coupling with various aryl iodides to introduce diverse aryl substituents at the terminus of the ethynyl (B1212043) group. nih.gov
Table 2: Example of a Two-Step Sonogashira Coupling at C4
| Step | Substrate | Reagent(s) | Conditions | Product | Ref |
|---|---|---|---|---|---|
| 1 | 4-Chloro-2-(phenylamino)-5,6-dihydrothis compound | (Trimethylsilyl)acetylene | Pd/Cu catalysis | 2-(Phenylamino)-4-((trimethylsilyl)ethynyl)-5,6-dihydrothis compound | nih.gov |
| 2 | 2-(Phenylamino)-4-((trimethylsilyl)ethynyl)-5,6-dihydrothis compound | TBAF in THF | Deprotection | 4-Ethynyl-2-(phenylamino)-5,6-dihydrothis compound | nih.gov |
Chemical Transformations and Functionalization
Beyond the initial synthesis of the core structure, subsequent chemical transformations are crucial for generating analogues with diverse functionalities. These modifications include altering the oxidation state of the pyridone ring and introducing a wide array of substituents at various positions.
Oxidative Dehydrogenation to C5-C6 Unsaturated Systems
The conversion of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones to their corresponding C5-C6 unsaturated counterparts is a critical transformation, as this unsaturation is often essential for biological activity. csic.es However, this dehydrogenation process has proven to be challenging. rsc.orgresearchgate.net Traditional methods often require harsh conditions or specific substituents, such as using NaH in DMSO for derivatives with a C6-aryl group, Na₂SeO₃ in DMSO, or 10% palladium on carbon in decalin at high temperatures. researchgate.net These methods can be highly dependent on the substitution pattern at C5 and C6. researchgate.net
Photoinduced Autocatalytic Processes
A significant breakthrough in the dehydrogenation of these systems was a serendipitous discovery leading to a novel photoinduced autocatalytic process. csic.esrsc.org This method allows for the clean and efficient dehydrogenation of a wide range of 5,6-dihydrothis compound derivatives. rsc.org
The process involves irradiating the 5,6-dihydro derivative in dimethyl sulfoxide (B87167) (DMSO) at room temperature in the presence of air, using light at either 450 nm or 365 nm. csic.esrsc.org Remarkably, this reaction proceeds without the need for any external photosensitizer or metal catalyst. rsc.orgrsc.org The reaction is believed to be autocatalytic, where the product of the reaction, the C5-C6 unsaturated this compound, may act as the photosensitizer for subsequent transformations. rsc.org Mechanistic studies, including EPR experiments and the use of radical quenchers, suggest the involvement of a long-lived radical species in the process. rsc.orgresearchgate.net This method is notable for its simplicity, mild conditions, and broad substrate scope, accommodating a variety of substituents at positions C2, C4, C5, C6, and N8. csic.esrsc.org
Table 3: Photoinduced Oxidative Dehydrogenation
| Substrate (5,6-dihydro derivative) | Light Source (nm) | Solvent/Atmosphere | Time (h) | Product (C5-C6 unsaturated) | Conversion | Ref |
|---|---|---|---|---|---|---|
| 2,4-Diamino-5-methyl-6-phenyl-5,6-dihydrothis compound | 450 | DMSO / Air | 8 | 2,4-Diamino-5-methyl-6-phenyl-pyrido[2,3-d]pyrimidin-7(8H)-one | 100% | csic.es |
| 2-Amino-4-(4-methoxyphenylamino)-5,6-dihydrothis compound | 365 | DMSO / Air | 1 | 2-Amino-4-(4-methoxyphenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one | 100% | rsc.org |
Introduction of Diverse Substituents at Specific Positions (C2, C4, C5, C6, N8)
The this compound scaffold offers up to five centers for diversification (C2, C4, C5, C6, and N8), allowing for fine-tuning of its properties. nih.gov
C2 and C4 Positions: These positions are critical for modulating biological activity. nih.gov The C2 position is most commonly substituted with nitrogen-based groups, such as phenylamino (B1219803) moieties. nih.govnih.gov The C4 position has been functionalized with a wide range of substituents including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups through various cross-coupling reactions. nih.gov For instance, starting from a 4-chloro or 4-oxo precursor, nucleophilic substitution or palladium-catalyzed reactions can be employed to introduce this diversity. nih.govnih.gov
C5 and C6 Positions: The substitution pattern at C5 and C6 often influences receptor selectivity. nih.gov A statistical analysis of known structures reveals that in 5,6-dihydro systems (C5-C6 single bond), substituents are more frequently found at the C5 position. Conversely, in the fully dehydrogenated systems (C5-C6 double bond), substitution is more common at the C6 position. nih.gov
N8 Position: The nitrogen atom at position 8 can also be functionalized. The photoinduced dehydrogenation method has been shown to be compatible with N8-substituted derivatives, such as N8-benzyl compounds, expanding the synthetic utility and allowing for another point of diversification. rsc.org
Structural Features and Substitution Patterns of Pyrido 2,3 D Pyrimidin 7 8h Ones
Identification of Diversity Centers (R2, R4, R5, R6, R8)
A key aspect of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is the presence of multiple "diversity centers," which are positions on the core structure where various substituents can be introduced to modulate the compound's properties. nih.govresearchgate.net These centers are located at positions R2 and R4 on the pyrimidine (B1678525) ring, R5 and R6 on the pyridone ring, and R8 on the pyridone nitrogen. nih.govmdpi.com The ability to introduce a wide range of functional groups at these five positions allows for the fine-tuning of steric, electronic, and physicochemical properties, which is a critical aspect of rational drug design. mdpi.com
For pyrido[2,3-d]pyrimidin-7(8H)-ones with a double bond between C5 and C6, analysis has shown that nitrogen-based substituents are predominantly found at the C2 position, while a hydrogen atom is most common at the C4 position. nih.gov In contrast, for the 5,6-dihydro derivatives, nitrogen substituents are also prevalent at C2, but the C4 position is more frequently occupied by an oxygen substituent, often as a carbonyl group. nih.gov
Conformational Analysis of the this compound System
The conformational flexibility of the this compound system is largely dependent on the degree of unsaturation between C5 and C6 and the nature of the substituents at the various diversity centers. The fused ring system itself is relatively rigid. X-ray crystallographic studies of representative compounds bound to protein kinases have revealed that they occupy the ATP binding site, providing insight into their bioactive conformation. nih.gov
Structure Activity Relationship Sar Studies of Pyrido 2,3 D Pyrimidin 7 8h One Derivatives
General Principles of SAR for the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold
The biological activity of this compound derivatives is intricately linked to the substitution pattern across its heterocyclic core. mdpi.com The core structure itself, a fusion of pyridone and pyrimidine (B1678525) rings, provides a fundamental framework for interaction with biological targets. researchgate.netresearchgate.net The various points of diversity on this scaffold allow for fine-tuning of its pharmacological properties. mdpi.comresearchgate.net
Furthermore, the degree of saturation at the C5-C6 bond (i.e., a single or double bond) can significantly impact the preferred substitution patterns and, consequently, the biological activity. mdpi.com For instance, in derivatives with a C5-C6 double bond, nitrogen-based substituents are predominantly found at the C2 position, while a hydrogen atom is most common at the C4 position. mdpi.com This highlights the interplay between the core structure and its peripheral substituents in defining the molecule's biological function.
Impact of Substituents at C-2 Position on Biological Activity
The C-2 position of the this compound scaffold is a critical determinant of biological activity. A wide array of substituents has been explored at this position, with nitrogen-based groups being particularly prevalent and often essential for potent biological effects. mdpi.com
In the case of 5,6-dihydrothis compound derivatives, which possess a single bond between C5 and C6, nitrogen substituents at the C2 position are the most common, accounting for over 43% of reported structures. mdpi.com These are followed by carbon (around 30%) and sulfur substituents (21%). mdpi.com For the unsaturated pyrido[2,3-d]pyrimidin-7(8H)-ones (with a C5-C6 double bond), the prevalence of nitrogen substituents at C2 is even more pronounced, nearing 76%. mdpi.com
The significance of the C2-substituent is exemplified by the development of potent kinase inhibitors. For instance, the identification of 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one as a Cdk4 inhibitor initiated extensive research into related analogues. nih.gov This led to the discovery of compounds with significant inhibitory activity against cyclin-dependent kinases (Cdks), with some analogues exhibiting IC50 values as low as 0.004 microM for Cdk4. nih.gov X-ray crystallography has confirmed that these compounds occupy the ATP binding site of kinases like Cdk2. nih.gov
Furthermore, in the pursuit of novel USP1 inhibitors, a series of this compound derivatives were designed and synthesized. The exploration of the structure-activity relationship in this series led to the identification of potent inhibitors with strong antiproliferative effects. nih.gov
Below is a table summarizing the prevalence of different substituent types at the C-2 position for both saturated and unsaturated this compound cores.
| Core Structure | Substituent Type at C-2 | Prevalence |
| 5,6-dihydrothis compound | Nitrogen-based | >43% |
| Carbon-based | ~30% | |
| Sulfur-based | 21% | |
| This compound | Nitrogen-based | ~76% |
Influence of Substituents at C-4 Position on Biological Activity
The C-4 position of the this compound scaffold plays a crucial role in modulating biological activity, and the nature of the substituent at this position is often dependent on the saturation level of the C5-C6 bond. mdpi.com However, the introduction of diverse substituents at C-4 has historically been challenging due to synthetic limitations. mdpi.comnih.gov
For pyrido[2,3-d]pyrimidin-7(8H)-ones with a C5-C6 double bond, a hydrogen atom is the most common substituent at C-4, present in approximately 79% of reported structures, followed by carbon substituents at around 18%. mdpi.com In contrast, for 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones (with a C5-C6 single bond), oxygen-containing groups, primarily as a carbonyl, are predominant at C-4 (about 63%), followed by alkyl groups (around 26%). mdpi.com
The introduction of a chlorine atom at the C-4 position has been a key strategy to enable further diversification through nucleophilic substitution reactions. mdpi.comnih.gov This has allowed for the synthesis of derivatives with a wider range of functionalities at this position. nih.gov
Recent studies have demonstrated that expanding the diversity of substituents at the C-4 position can lead to significant gains in biological activity against specific targets. For example, the introduction of novel substituents at C-4 in a series of 2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones resulted in compounds with potent inhibitory activity against ZAP-70, a tyrosine kinase. mdpi.com Molecular docking studies suggest that these C-4 substituents can facilitate better binding within the ATP-binding site of the ZAP-70 kinase domain. mdpi.comnih.gov Interestingly, derivatives with amino or carbonyl groups at C-4 showed no significant activity against ZAP-70, highlighting the specific requirements for this target. nih.gov
The table below illustrates the differing prevalence of substituent types at the C-4 position based on the saturation of the C5-C6 bond.
| Core Structure | Predominant Substituent at C-4 | Prevalence |
| This compound (C5-C6 double bond) | Hydrogen | 79% |
| Carbon-based | 18% | |
| 5,6-dihydrothis compound (C5-C6 single bond) | Oxygen-based (e.g., carbonyl) | 63% |
| Alkyl groups | 26% |
Effects of Substituents at C-5 and C-6 Positions on Biological Activity
A notable distinction in substitution patterns exists between the saturated (5,6-dihydro) and unsaturated analogues. In the case of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, which have a single bond between C-5 and C-6, substitution is predominantly observed at the C-5 position. mdpi.com Conversely, for the unsaturated pyrido[2,3-d]pyrimidin-7(8H)-ones, which feature a C5-C6 double bond, substitution is more common at the C-6 position. mdpi.com
Specifically, for the 5,6-dihydro derivatives, approximately 7.05% of the reported structures bear a substituent at C-5 (with R6 being a hydrogen atom). mdpi.com Among these, carbon substituents are the most frequent (4.16%), followed by nitrogen (2.39%) and oxygen (0.47%) substituents. mdpi.com A significant portion of these structures (7.75%) remain unsubstituted at both C-5 and C-6. mdpi.com
The strategic placement of substituents at these positions can have a profound impact on the interaction with the target protein. For instance, in the development of ZAP-70 inhibitors, various pyrido[2,3-d]pyrimidin-7(8H)-ones with substituents at C-2, C-5, and/or C-6 have been evaluated. mdpi.com These studies underscore the importance of the substitution pattern at C-5 and C-6 in achieving the desired biological profile. mdpi.com
The following table summarizes the preferential substitution at C-5 and C-6 based on the saturation of the pyridone ring.
| Core Structure | Predominant Substitution Position |
| 5,6-dihydrothis compound | C-5 |
| This compound | C-6 |
Role of Substituents at N-8 Position on Biological Activity
The N-8 position of the this compound scaffold represents another key site for chemical modification that can significantly influence the biological activity of the resulting derivatives. The substituent at this position can impact various properties of the molecule, including its potency, selectivity, and pharmacokinetic profile.
A notable example of the importance of the N-8 substituent is found in the development of cyclin-dependent kinase (Cdk) inhibitors. The identification of 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one as an inhibitor of Cdk4 spurred the investigation of numerous analogues with variations at the N-8 position, among others. nih.gov This systematic exploration of the structure-activity relationship (SAR) revealed clear trends that could be leveraged to design more potent Cdk inhibitors. nih.gov
In a separate line of research focused on PIM-1 kinase inhibitors, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized. nih.govrsc.org In these compounds, a cyclohexyl group was incorporated at the N-8 position. This substitution pattern, in combination with other modifications on the scaffold, led to the discovery of compounds with remarkable cytotoxicity against cancer cell lines and potent PIM-1 kinase inhibition. nih.govrsc.org For example, some of these N-8 cyclohexyl derivatives exhibited IC50 values in the nanomolar range against PIM-1 kinase. nih.gov
The diverse range of substituents that have been successfully incorporated at the N-8 position underscores its importance as a point of diversification for modulating the biological activity of the this compound scaffold.
Molecular Targets and Mechanisms of Action of Pyrido 2,3 D Pyrimidin 7 8h One Derivatives in Vitro Studies
Kinase Inhibition Profiles
Derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one have demonstrated inhibitory activity against a broad spectrum of kinases, including both tyrosine kinases and serine/threonine kinases. mdpi.comnih.gov
The this compound core has been extensively utilized to develop inhibitors targeting both receptor and non-receptor tyrosine kinases. mdpi.comnih.gov
Derivatives of 2-aminothis compound have been identified as potent, broadly active inhibitors of several receptor tyrosine kinases. nih.gov These compounds have shown inhibitory activity in the submicromolar to low nanomolar range against key RTKs involved in cell proliferation and angiogenesis. nih.gov
Epidermal Growth Factor Receptor (EGFR): A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed as EGFR inhibitors. Compound 8a from this series demonstrated potent inhibition against both wild-type EGFR (EGFRWT) and the mutant EGFRT790M, with IC50 values of 0.099 µM and 0.123 µM, respectively. nih.gov Another evaluated compound, 63 , also showed significant EGFR kinase inhibition with an IC50 value of 0.044 µM. nih.gov
Platelet-Derived Growth Factor Receptor (PDGFR): The same class of 2-aminothis compound derivatives has shown potent activity against PDGFR. nih.gov Compound 63 was found to inhibit PDGFR with an IC50 value of 0.079 µM. nih.gov In cellular assays, this compound inhibited PDGF-mediated receptor autophosphorylation with IC50 values ranging from 0.002 to 0.026 µM. nih.gov
Fibroblast Growth Factor Receptor (FGFR): Inhibition of FGFR has been a key target for this class of compounds. nih.govnih.gov Compound 63 inhibited basic FGF receptor (bFGFr) with an IC50 of 0.043 µM. nih.gov More recently, a series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives were developed as selective FGFR inhibitors. nih.gov Compound 7n from this series was identified as a highly potent inhibitor of FGFR1, FGFR2, and FGFR4, with IC50 values of 8 nM, 4 nM, and 3.8 nM, respectively. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have also been conducted on pyrido[2,3-d]pyrimidine (B1209978) derivatives to guide the design of potent FGFR1 inhibitors. ijddd.com
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against Receptor Tyrosine Kinases
| Compound | Target Kinase | IC50 Value |
|---|---|---|
| 8a | EGFRWT | 0.099 µM |
| 8a | EGFRT790M | 0.123 µM |
| 63 | EGFR | 0.044 µM |
| 63 | PDGFR | 0.079 µM |
| 63 | bFGFr | 0.043 µM |
| 7n | FGFR1 | 8 nM |
| 7n | FGFR2 | 4 nM |
| 7n | FGFR4 | 3.8 nM |
The versatility of the this compound scaffold extends to the inhibition of non-receptor tyrosine kinases, which play critical roles in signal transduction pathways. nih.govnih.govnih.gov
c-Src: The compound 63 , a 2-substituted aminothis compound, was found to be a potent inhibitor of the non-receptor tyrosine kinase c-Src, with an IC50 value of 0.009 µM. nih.gov This compound also inhibited colony formation in cell lines that overexpress c-Src with IC50 values between 0.33 and 1.8 µM. nih.gov Another derivative, Compound 66 , has also been noted as a c-Src kinase inhibitor. nih.gov
Abl Kinase: The derivative PD180970 is a potent, ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase, with an IC50 of 5 nM for inhibiting its autophosphorylation in vitro. researchgate.net It also potently inhibits the kinase activity of purified recombinant Abl tyrosine kinase with an IC50 value of 2.2 nM. researchgate.net In K562 leukemic cells, PD180970 inhibited the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC50 of 170 nM. researchgate.netCompound 66 has also been identified as an Abl1 kinase inhibitor. nih.gov
ZAP-70: Zeta-chain-associated protein kinase 70 kDa (ZAP-70) is a non-receptor tyrosine kinase crucial for T-cell signaling. nih.gov Modifications at the C4 position of the this compound scaffold have led to compounds with significant biological activity against ZAP-70. nih.gov Certain synthesized derivatives exhibited inhibitory activities greater than 90%, expressed as residual kinase activity at a 10 µM concentration. nih.gov Molecular docking studies suggest these active compounds fit into the ATP-binding site of the ZAP-70's tyrosine kinase domain. nih.gov
Table 2: In Vitro Inhibitory Activity of this compound Derivatives against Non-Receptor Tyrosine Kinases
| Compound | Target Kinase | IC50 Value |
|---|---|---|
| 63 | c-Src | 0.009 µM |
| PD180970 | p210Bcr-Abl (autophosphorylation) | 5 nM |
| PD180970 | Recombinant Abl | 2.2 nM |
| PD180970 | p210Bcr-Abl (in-cell) | 170 nM |
| Various C4-substituted derivatives | ZAP-70 | >90% inhibition at 10 µM |
A series of pyrido[2,3-d]pyrimidin-7(8H)-ones were specifically designed and synthesized as new, selective inhibitors of Threonine Tyrosine Kinase (TTK), also known as Mps1. nih.gov One of the most promising compounds, 5o , showed potent inhibition of TTK kinase activity with an IC50 value of 23 nM. nih.gov This compound also exhibited a strong binding affinity with a Kd value of 0.15 nM and was found to be highly selective when tested against a panel of 402 other wild-type kinases. nih.gov
Table 3: In Vitro Inhibitory Activity of a this compound Derivative against TTK
| Compound | Target Kinase | IC50 Value | Kd Value |
|---|---|---|---|
| 5o | TTK | 23 nM | 0.15 nM |
The this compound structure is the core of Palbociclib (PD-0332991 ), a well-known selective inhibitor of CDK4 and CDK6. mdpi.comnih.govacs.org This has spurred extensive research into analogues for CDK inhibition. nih.govmdpi.com
The identification of 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one (1) as a Cdk4 inhibitor initiated a program that evaluated numerous analogues. nih.gov The most potent compounds from this study inhibited Cdk4 with an IC50 of 0.004 µM. nih.gov X-ray crystallography confirmed that these compounds occupy the ATP binding site of the related Cdk2. nih.gov
Further modifications have aimed to enhance selectivity and potency. mdpi.com
Compound 15 , with a 5-methyl group and a cyclopentyl group, showed a CDK4/D IC50 of 14 nM while being significantly less active against CDK1/B, CDK2/A, and CDK2/E (>5 µM). mdpi.com
Compounds 16 and 17 , with substitutions at the C6 position, exhibited IC50 values against CDK4 of 4 nM and 2 nM, respectively. mdpi.com
Compound 18 inhibited CDK4 and CDK6 with IC50 values of 3.9 nM and 9.8 nM. mdpi.com
Tricyclic derivatives have also been explored, with Compound 21 selectively inhibiting CDK4/6 with IC50 values of 0.01/0.026 µM. mdpi.com Another tricyclic derivative, Compound 22 , showed IC50 values of 0.8 nM and 2.0 nM against CDK4 and CDK6, respectively. mdpi.com
The derivative 7x (8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile) was identified as a potent inhibitor of the CDK4/CYCLIN D1 complex. acs.org
Palbociclib (PD-0332991 ) itself is highly specific for CDK4 and CDK6, with IC50 values of 11 nM and 15 nM, respectively, and shows minimal activity against a large panel of other kinases. acs.org
Table 4: In Vitro Inhibitory Activity of this compound Derivatives against Cyclin-Dependent Kinases
| Compound | Target Kinase | IC50 Value (nM) |
|---|---|---|
| 1 (Lead Compound) | CDK4 | - (Inhibitor) |
| Most Potent Analogue | CDK4 | 4 |
| PD-0332991 (Palbociclib) | CDK4 | 11 |
| PD-0332991 (Palbociclib) | CDK6 | 15 |
| 15 | CDK4/D | 14 |
| 16 | CDK4 | 4 |
| 17 | CDK4 | 2 |
| 18 | CDK4 | 3.9 |
| 18 | CDK6 | 9.8 |
| 21 | CDK4 | 10 |
| 21 | CDK6 | 26 |
| 22 | CDK4 | 0.8 |
| 22 | CDK6 | 2.0 |
While the primary focus for the this compound scaffold has been on tyrosine kinases and CDKs, some derivatives have been evaluated against other important signaling kinases like PI3K and ERK2. However, detailed inhibitory data for these specific targets from the provided context is limited. One study noted that the highly selective CDK4/6 inhibitor PD-0332991 showed little to no inhibitory activity against a broad panel of serine, threonine, and tyrosine kinases, which would likely include PI3K and ERK2, highlighting the scaffold's potential for high selectivity. acs.org
SOS1 Inhibition
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor that is critical for the activation of KRAS, a key signaling protein frequently mutated in various cancers. googleapis.comgoogleapis.com Inhibiting the SOS1-KRAS interaction presents a promising therapeutic strategy. googleapis.com Researchers have designed and synthesized a series of novel SOS1 inhibitors based on the this compound scaffold. googleapis.com
A notable compound from these studies, 8u , demonstrated potent inhibition of SOS1-mediated KRAS activation in a biochemical assay, with an IC₅₀ value of 27.2 nM. googleapis.com This potency is comparable to the well-characterized SOS1 inhibitor, BI-3406. googleapis.comgoogleapis.com The structure-activity relationship (SAR) studies revealed that modifications at the R1 position significantly influenced inhibitory activity. For instance, introducing a cyclopentyl group (8c ) resulted in an IC₅₀ of 463 nM, while a piperidine (B6355638) substituent (8e ) enhanced the potency to 94.0 nM. googleapis.com
Molecular docking studies suggest that these inhibitors bind in a manner similar to BI-3406. The pyrido[2,3-d]pyrimidin-7-one core establishes a π–π stacking interaction with His905. A crucial hydrogen bond is formed between the scaffold's NH group and the Asn879 residue, while the C4-substituted phenyl group fits into a hydrophobic pocket. googleapis.com Mechanistically, these compounds were shown to inhibit downstream ERK and AKT activation in KRAS-mutated cancer cell lines. googleapis.comgoogleapis.com Furthermore, compound 8u exhibited synergistic anti-proliferative effects when combined with KRAS G12C or G12D inhibitors, highlighting its potential for combination therapies. googleapis.com To ensure target specificity, compound 8u was tested against a panel of kinases (FGFR1, EGFR, HER2, PDGFRα, CDK2, and CDK4) and showed excellent selectivity, with IC₅₀ values greater than 10 μM for all tested kinases. googleapis.com
Table 1: In Vitro SOS1 Inhibitory Activity of this compound Derivatives
| Compound | R1 Substituent | SOS1 IC₅₀ (nM) googleapis.com |
|---|---|---|
| 8a | Amine | >5000 |
| 8b | Acetyl | >5000 |
| 8c | Cyclopentyl | 463 |
| 8d | Cyclohexyl | >5000 |
| 8e | Piperidine | 94.0 |
| 8f | Acetylpiperidine | 87.8 |
| 8g | Acetylpiperidine | 171 |
| 8u | (structure-specific) | 27.2 |
PIM-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that plays a role in cell cycle regulation, proliferation, and apoptosis, making it a target for anticancer drug development. googleapis.com While direct studies on the this compound scaffold were not identified, research on the structurally related pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one core has demonstrated potent PIM-1 inhibition. googleapis.com
In a study of these related compounds, a structure-activity relationship analysis showed that substitutions on the core structure were critical for activity. The 2-(2-substituted phenyl)-2,3-dihydro series of compounds were the most potent PIM-1 inhibitors identified. googleapis.com Specifically, the 2-chlorophenyl derivative 7a showed the highest PIM-1 kinase inhibition with an IC₅₀ of 1.18 μM. googleapis.com Other potent compounds in this series included the 2-hydroxyphenyl derivative 6c (IC₅₀ = 4.62 μM) and the 2-(trifluoromethyl)phenyl derivative 7d (IC₅₀ = 1.97 μM). googleapis.com These findings suggest that the aromaticity of the pyrimidine (B1678525) ring may not be essential for PIM-1 inhibition and highlight the importance of the substitution pattern at the C2 position. googleapis.com
Table 2: In Vitro PIM-1 Inhibitory Activity of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
| Compound | Description | PIM-1 IC₅₀ (μM) googleapis.com |
|---|---|---|
| 6c | 2-Hydroxyphenyl derivative | 4.62 |
| 7a | 2-Chlorophenyl-2,3-dihydro derivative | 1.18 |
| 7c | 2-Hydroxyphenyl-2,3-dihydro derivative | 1.38 |
| 7d | 2-(Trifluoromethyl)phenyl-2,3-dihydro derivative | 1.97 |
| 9 | (structure-specific) | 4.18 |
| 8b | (structure-specific) | 8.83 |
Enzymatic Inhibition Beyond Kinases
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. iicb.res.ingoogle.com This process is crucial for the synthesis of nucleic acid precursors, and its inhibition can lead to cell death, making DHFR a key target for antimicrobial and anticancer agents. iicb.res.in Pyrido[2,3-d]pyrimidine derivatives have been investigated as nonclassical, lipophilic antifolates that act as DHFR inhibitors.
These compounds, which lack the glutamate (B1630785) moiety of classical antifolates like methotrexate, can exhibit high potency and selectivity. google.com The 2,4-diaminopyrimidine (B92962) substructure is a common feature in many DHFR inhibitors. iicb.res.ingoogle.com For example, Piritrexim, a 2,4-diamino-6-benzyl-pyrido[2,3-d]pyrimidine derivative, has been recognized for its potent inhibitory activity against DHFR from opportunistic pathogens like Toxoplasma gondii and Pneumocystis carinii. The design of these inhibitors often leverages differences in the primary structure between human DHFR and the DHFR of pathogens to achieve selective toxicity. google.com
Biotin (B1667282) Carboxylase Inhibition
Biotin carboxylase (BC) is a component of the acetyl-CoA carboxylase enzyme complex, which is vital for fatty acid biosynthesis. It has emerged as a promising target for the development of new broad-spectrum antibiotics, particularly against Gram-negative bacteria.
A high-throughput screen identified a pyrido[2,3-d]pyrimidine derivative as an inhibitor of E. coli BC. Subsequent optimization of this lead compound focused on two vectors from the pyridopyrimidine core. One vector, from the amine at the 7-position, points toward conserved glutamic acid residues in the ATP binding site. The synthetic strategy involved masking the 2-position amine as a thiomethyl group during the initial condensation, followed by conversion of the 7-position to a pyridone, chlorination, and subsequent installation of various amines. This approach led to the development of pyridopyrimidine inhibitors with improved properties, demonstrating that this scaffold can be effectively tailored to inhibit bacterial biotin carboxylase.
Human Leukocyte Elastase Inhibition
A thorough search of scientific databases and literature did not yield any studies demonstrating the in vitro inhibition of Human Leukocyte Elastase (HLE) by compounds containing the this compound core structure.
Urease Inhibition
While the primary focus of research on this compound derivatives has been on their anticancer properties, their potential as enzyme inhibitors extends to other targets such as urease. Although specific data on urease inhibition by this class of compounds is not extensively detailed in the provided search results, the broad enzymatic inhibitory potential of this scaffold suggests it as a plausible area for further investigation.
Protoporphyrinogen (B1215707) Oxidase Inhibition
Similarly, the investigation of protoporphyrinogen oxidase inhibition by this compound derivatives is an area that warrants more specific research. The diverse biological activities of these compounds suggest that they may interact with a variety of enzymatic targets.
Cellular Mechanisms of Action (In Vitro)
The in vitro effects of this compound derivatives on cellular behavior are a direct consequence of their interaction with molecular targets, leading to significant alterations in cell cycle progression, survival, and proliferation.
Cell Cycle Interference and Inhibition of Cell Proliferation
A prominent mechanism of action for many this compound derivatives is the disruption of the cell cycle, leading to an arrest at specific phases and subsequent inhibition of cell proliferation.
Certain derivatives have been shown to induce cell cycle arrest in the G1 phase. For instance, one compound was found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.govrsc.org Another study demonstrated that Cdk4-selective inhibitors from this class block pRb-positive cells in the G1 phase of the cell division cycle. nih.gov Furthermore, a pan-SIK inhibitor, MR22, which is a this compound derivative, was shown to cause cell-cycle arrest in ovarian cancer cells. cancer.gov Some derivatives have also been observed to arrest breast cancer cells (MDA-MB-436) in the S phase. nih.gov
The inhibition of cyclin-dependent kinases (CDKs) is a key mechanism underlying this cell cycle interference. For example, Palbociclib, a well-known this compound derivative, is an inhibitor of CDK4. mdpi.com Research has identified potent Cdk4 inhibitors within this class of compounds, with some exhibiting an IC50 of 0.004 microM. nih.gov
The antiproliferative effects of these compounds have been demonstrated across various cancer cell lines. For example, certain derivatives have shown potent in vitro anticancer activity against NFS-60 (myeloid leukemia), HepG-2 (liver cancer), PC-3 (prostate cancer), and Caco-2 (colon cancer) cell lines. tandfonline.com Other derivatives exhibited remarkable cytotoxicity against MCF-7 and HepG2 cells. nih.govrsc.org
Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives
| Compound/Derivative | Cell Line | Effect | Reference |
| Derivative 4 | MCF-7 | IC50 of 0.57 μM | nih.govrsc.org |
| Derivative 11 | MCF-7 | IC50 of 1.31 μM | nih.govrsc.org |
| Derivative 4 | HepG2 | IC50 of 1.13 μM | nih.govrsc.org |
| Derivative 11 | HepG2 | IC50 of 0.99 μM | nih.govrsc.org |
| Thiophenopyridopyrimidine | PC-3 | IC50 = 1.54 μM | researchgate.net |
| Thiophenopyridopyrimidine | A-549 | IC50 = 3.36 μM | researchgate.net |
| Triazolopyridopyrimidine | PC-3 | IC50 = 0.36 μM | researchgate.net |
| Triazolopyridopyrimidine | A-549 | IC50 = 0.41 μM | researchgate.net |
Induction of Apoptosis (e.g., Caspase-3/7 activation)
A crucial mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the activation of key executioner caspases, such as caspase-3 and caspase-7.
Several studies have highlighted the pro-apoptotic effects of these compounds. For instance, certain derivatives were found to induce apoptosis in four different cancer cell lines. tandfonline.com Specifically, in HepG-2 cells, these compounds significantly induced the activation of caspase-3/7. tandfonline.com Another study reported that a particular derivative increased apoptosis in MCF-7 cells by 58.29-fold, with a total apoptosis of 36.14% in treated cells compared to 0.62% in the control group. nih.govrsc.org
The induction of apoptosis is often linked to the modulation of pro- and anti-apoptotic proteins. Research has shown that some derivatives induce apoptosis in PC-3 and MCF-7 cells through the activation of caspase-3 (in PC-3 cells), Bax, and p53, along with the downregulation of Bcl2. researchgate.net Furthermore, a triazolopyridopyrimidine derivative was found to induce cancer cell apoptosis through the activation of caspase-3. researchgate.net
Table 2: Apoptosis Induction by Selected this compound Derivatives
| Compound/Derivative | Cell Line | Apoptotic Effect | Reference |
| Derivatives 4c and 4f | NFS-60, HepG-2, PC-3, Caco-2 | Induced apoptosis | tandfonline.com |
| Derivatives 4c and 4f | HepG-2 | Significant caspase 3/7 activation | tandfonline.com |
| Derivative 4 | MCF-7 | 58.29-fold increase in apoptosis | nih.govrsc.org |
| Compound 6b | PC-3 | Induced apoptosis via caspase-3 activation | researchgate.net |
| Compound 8d | MCF-7 | Induced apoptosis | researchgate.net |
| Triazolopyridopyrimidine | PC-3 | Induced apoptosis via caspase-3 activation | researchgate.net |
Inhibition of Receptor Autophosphorylation (e.g., PDGF-mediated)
The ability of this compound derivatives to inhibit the autophosphorylation of receptor tyrosine kinases is another key aspect of their mechanism of action. A notable example is the inhibition of the platelet-derived growth factor (PDGF) receptor.
One derivative, 2-amino-6-(2,6-dichlorophenyl)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, was identified as a potent inhibitor of PDGF receptor tyrosine kinase. nih.gov While the provided search result mentions a quinoline (B57606) derivative, Ki6783, as a potent and selective inhibitor of PDGF receptor autophosphorylation, this highlights the general strategy of targeting this pathway. nih.gov The inhibition of PDGF receptor autophosphorylation by Ki6783 was shown to be competitive with ATP and subsequently inhibited PDGF-mediated cellular events like [3H]thymidine incorporation and cell proliferation. nih.gov
Suppression of DNA Replication
The structural similarity of the this compound core to DNA and RNA bases suggests a potential for these compounds to interfere with DNA replication. nih.gov While direct, detailed mechanistic studies on the suppression of DNA replication by this specific class of compounds were not the primary focus of the provided search results, their ability to induce S-phase cell cycle arrest in certain cancer cells points towards an impact on DNA synthesis. nih.gov The inhibition of enzymes crucial for DNA replication and repair, such as those targeted by some derivatives, would logically lead to the suppression of DNA replication.
Inhibition of Soft Agar (B569324) Colony Formation
The ability of cancer cells to grow and form colonies in a semi-solid medium, such as soft agar, is a hallmark of anchorage-independent growth, a key characteristic of malignant transformation. This compound derivatives, particularly those acting as inhibitors of Pim kinases and Salt-Inducible Kinases (SIKs), have been shown to effectively suppress this capability.
Inhibition of Pim-1 kinase, a downstream effector of many oncogenic signaling pathways, has been demonstrated to reduce colony formation in various cancer cell lines. Studies on Pim-1 inhibitors show a significant decrease in the number and size of colonies formed in soft agar assays, indicating a loss of tumorigenic potential. nih.gov For instance, the inhibition of Pim kinase activity in pancreatic cancer cells has been shown to reduce cell growth in anchorage-independent conditions. nih.gov
Similarly, the inhibition of SIKs by specific this compound derivatives has been linked to the suppression of colony formation. Overexpression of SIK1 in colorectal cancer cell lines resulted in a significant reduction in the number of colonies formed in vitro. nih.gov
Table 1: Effect of this compound-related Kinase Inhibitors on Soft Agar Colony Formation
| Cell Line | Inhibitor Type | Observed Effect | Reference |
| Pancreatic Cancer Cells | Pim-1 Kinase Inhibitor | Reduction in anchorage-independent growth | nih.gov |
| Colorectal Cancer Cells (RKO, SW480) | SIK1 Overexpression | Significant decrease in colony formation | nih.gov |
| HER2-Positive Breast Cancer Cells | Pim-1 Kinase Inhibitor (SMI-4a) | Inhibition of clonogenic growth | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Disruption of Cellular Signaling Pathways (e.g., ERK, AKT activation)
This compound derivatives exert their anticancer effects in part by modulating key cellular signaling pathways that are often dysregulated in cancer, such as the ERK and AKT pathways. These pathways are crucial for cell proliferation, survival, and growth.
Derivatives of this compound designed as Son of Sevenless 1 (SOS1) inhibitors have been shown to dose-dependently inhibit the phosphorylation of both ERK and AKT in cancer cells with KRAS mutations. nih.gov SOS1 is a guanine nucleotide exchange factor that activates KRAS, a key upstream regulator of the RAF/MEK/ERK and PI3K/AKT pathways. By inhibiting SOS1, these compounds effectively dampen the downstream signaling that drives cancer cell proliferation. nih.gov
Furthermore, there is a significant interplay between Pim kinases and the PI3K/AKT signaling pathway. nih.gov Inhibition of Pim kinases can affect the phosphorylation of several downstream targets of the AKT pathway, such as Bad and 4EBP1. nih.gov A novel inhibitor, IBL-301, which targets PI3K/mTOR and PIM kinases, has been shown to decrease the levels of phosphorylated BAD and 4E-BP1 in non-small cell lung cancer (NSCLC) cells. mdpi.com The pan-Pim kinase inhibitor AZD1208 has also been shown to synergize with AKT inhibitors in gastric cancer cells, suggesting a crosstalk between these two pathways. e-crt.org
Table 2: Impact of this compound Derivatives on Cellular Signaling Pathways
| Compound/Inhibitor Type | Target(s) | Effect on Signaling Pathway | Cell Line(s) | Reference |
| Pyrido[2,3-d]pyrimidin-7-one derivatives | SOS1 | Inhibition of ERK and AKT phosphorylation | KRAS-mutated cancer cells | nih.gov |
| IBL-301 | PI3K/mTOR/PIM | Decreased pBAD and p4E-BP1 levels | NSCLC cells | mdpi.com |
| AZD1208 | Pan-Pim Kinase | Synergizes with AKT inhibitors | Gastric cancer cells | e-crt.org |
| SGI-1776 | Pan-Pim Kinase | Decreased phosphorylation of Bad and 4E-BP1 | - | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Induction of Chromosome Missegregation and Aneuploidy
Genomic instability, characterized by a high frequency of mutations and chromosomal alterations, is a hallmark of many cancers. Certain this compound derivatives contribute to anticancer activity by inducing chromosomal instability, specifically chromosome missegregation and aneuploidy.
A notable mechanism involves the inhibition of Salt-Inducible Kinase (SIK). A pan-SIK inhibitor with a this compound scaffold, MR22, was found to induce centrosome dissociation in ovarian cancer cells. nih.govresearchgate.netscienft.combiorxiv.org Centrosomes are critical for the proper formation of the mitotic spindle, and their dissociation leads to errors in chromosome segregation during mitosis. This disruption of the normal cell cycle ultimately results in cell-cycle arrest. nih.govresearchgate.netscienft.combiorxiv.org The link between SIK inhibition and these phenotypic effects was conclusively established by comparing the effects of MR22 with a dual pan-SIK/p21-activated kinase (PAK) inhibitor, MRIA9. nih.govresearchgate.netscienft.combiorxiv.org
Table 3: Effect of a this compound-based SIK Inhibitor on Chromosomal Integrity
| Compound | Target | Observed Cellular Effect | Cell Line | Reference |
| MR22 | pan-SIK | Centrosome dissociation, cell-cycle arrest | Ovarian cancer cells | nih.govresearchgate.netscienft.combiorxiv.org |
This table is interactive and can be sorted by clicking on the column headers.
Inhibition of Tumor Cell Chemomigration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. This compound derivatives that inhibit specific kinases have demonstrated the ability to impede these processes in vitro.
Pim-1 kinase inhibitors have been shown to reduce the migratory and invasive capabilities of cancer cells. For example, the Pim-1 inhibitor SMI-4a was found to attenuate both the migration and invasion of HER2-positive breast cancer cells in a dose-dependent manner, as demonstrated in transwell assays. nih.gov The inhibition of Pim kinases has also been linked to reduced cell migration in prostate cancer cells. oncotarget.com
Similarly, the inhibition of Salt-Inducible Kinase 1 (SIK1) has been shown to suppress the metastatic ability of colorectal cancer cells. Upregulation of SIK1 significantly reduced the migration and invasion of RKO and SW480 colorectal cancer cell lines in transwell and wound-healing assays. nih.gov This suggests that this compound derivatives targeting SIKs could potentially inhibit metastasis.
Table 4: Inhibition of Tumor Cell Chemomigration and Invasion by this compound-related Kinase Inhibitors
| Inhibitor Type/Compound | Target(s) | Assay | Observed Effect | Cell Line(s) | Reference |
| Pim-1 Kinase Inhibitor (SMI-4a) | Pim-1 | Transwell assay | Reduced migration and invasion | HER2-positive SkBr3 breast cancer cells | nih.gov |
| SIK1 Upregulation | SIK1 | Transwell and Wound-healing assays | Reduced migration and invasion | RKO and SW480 colorectal cancer cells | nih.gov |
| Pim Kinase Inhibitor (DHPCC-9) | Pim Kinases | Wound healing assay | Decreased cell migration | PC-3 prostate cancer cells | oncotarget.com |
This table is interactive and can be sorted by clicking on the column headers.
Pre Clinical Biological Activities of Pyrido 2,3 D Pyrimidin 7 8h One Derivatives
Anti-proliferative and Anticancer Activities (In Vitro Cell Line Studies)
Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have demonstrated significant anti-proliferative and anticancer properties across numerous in vitro studies. Their efficacy is often linked to the inhibition of key enzymes and cellular processes that are critical for cancer cell growth and survival. nih.govontosight.ai
A primary mechanism of action for many of these derivatives is the inhibition of various protein kinases, which are often dysregulated in cancer. researchgate.net For instance, certain derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDK), particularly CDK4 and CDK6, which are crucial for cell cycle progression. nih.govnih.gov Palbociclib, a well-known CDK4/6 inhibitor based on the this compound scaffold, is a notable example used in the treatment of breast cancer. nih.govnih.govnih.gov
Other derivatives show potent activity against PIM-1 kinase, a protein implicated in cell survival and proliferation pathways. rsc.org In one study, a specific derivative, compound 4 , exhibited remarkable cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.57 μM and against the HepG2 liver cancer cell line with an IC₅₀ of 1.13 μM. rsc.org This compound was also a potent PIM-1 kinase inhibitor with an IC₅₀ of 11.4 nM. rsc.org Furthermore, it was shown to induce apoptosis in MCF-7 cells, increasing the total apoptosis rate to 36.14% compared to 0.62% in untreated control cells, and it also caused cell cycle arrest in the G1 phase. rsc.org
Tyrosine kinases are another major target. Derivatives have been developed that inhibit tyrosine kinases such as PDGFr, FGFr, EGFr, and c-src. nih.gov One compound showed IC₅₀ values of 1.11, 0.13, 0.45, and 0.22 μM against these kinases, respectively. nih.gov Another derivative, PD180970 , was found to inhibit the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC₅₀ of 170 nM in human K562 chronic myelogenous leukemia cells. nih.gov
Inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis, is another anticancer strategy employed by this class of compounds. nih.govnih.govnih.gov One derivative, compound 115 , showed an in vitro IC₅₀ of 5.66 ± 0.4 μM against the MCF-7 cell line. nih.gov
The table below summarizes the in vitro anticancer activity of selected this compound derivatives.
| Compound/Derivative | Target/Mechanism | Cancer Cell Line | IC₅₀ (μM) | Source |
| Compound 4 | PIM-1 Kinase Inhibitor | MCF-7 (Breast) | 0.57 | rsc.org |
| Compound 4 | PIM-1 Kinase Inhibitor | HepG2 (Liver) | 1.13 | rsc.org |
| Compound 115 | DHFR Inhibitor | MCF-7 (Breast) | 5.66 | nih.gov |
| PD180970 | Bcr-Abl Tyrosine Kinase | K562 (Leukemia) | 0.17 | nih.gov |
| Tyrosine Kinase Inhibitor 65 | PDGFr, FGFr, EGFr, c-src | Not specified | 1.11, 0.13, 0.45, 0.22 | nih.gov |
| Compounds 7a, 7d, 9a, 9d | Not specified | NCI-H460, HepG2, HCT-116 | Higher cytotoxicity than doxorubicin | mdpi.com |
Anti-inflammatory Properties (In Vitro)
Derivatives of pyrido[2,3-d]pyrimidine (B1209978) have shown promising anti-inflammatory effects in preclinical studies. nih.govnih.gov Their mechanism of action is often attributed to the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes. nih.govrsc.org
In one study, a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized and evaluated for their anti-inflammatory activity. rsc.org Compound 7c from this series demonstrated an 82% inhibition of ear edema in an in vivo model and was subsequently tested for its in vitro COX inhibitory activity. rsc.org The results showed that compound 7c had similar inhibitory effects on both COX-1 and COX-2 isoenzymes, indicating it acts as a dual inhibitor. rsc.org
Another study highlighted a pyrido[2,3-d]pyrimidine derivative bearing a trimethoxyphenyl group as the most efficient compound, with an edema inhibiting potential of 74%. nih.gov Structure-activity relationship (SAR) analysis from this research indicated that derivatives with electron-releasing groups generally exhibited better anti-inflammatory effects than those with electron-withdrawing groups. nih.gov The anti-inflammatory properties of some derivatives are also linked to the inhibition of p38 MAPK, a key kinase in the inflammatory response pathway. nih.gov
| Compound/Derivative | Target/Mechanism | In Vitro Activity | Source |
| Compound 7c | COX-1/COX-2 Dual Inhibitor | Similar inhibitory activity against both isoenzymes | rsc.org |
| Derivative with trimethoxyphenyl group | Not specified | 74% edema inhibition | nih.gov |
| Dilmapimod (SB-681323) | p38 MAPK Inhibitor | Inhibits Tumor necrosis factor/Interleukin-1 beta/Interleukin-6 | nih.gov |
Antimicrobial Efficacy (In Vitro)
The pyrido[2,3-d]pyrimidine scaffold is associated with significant antimicrobial properties. nih.govontosight.aijocpr.com Research has explored these derivatives as potential agents against various bacterial and fungal pathogens. ontosight.ai For example, Pipemidic acid , a drug based on this structure, is a known antibiotic effective against both Gram-negative and some Gram-positive bacteria. nih.govresearchgate.net
In vitro studies have confirmed the antimicrobial potential of newly synthesized derivatives. One study reported the synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones which were evaluated as potent antimicrobial agents. nih.gov Another research effort focused on 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives, which also showed antimicrobial activity. mdpi.com These compounds represent interesting candidates for the development of new drugs to combat microbial infections. ontosight.ai
Antiviral Properties
The antiviral potential of this compound derivatives is a significant area of investigation. ontosight.ainih.govontosight.ai These compounds are being explored for their ability to combat infections caused by various viruses, particularly those belonging to the Flaviviridae family, which includes hepatitis C virus (HCV), Dengue virus, and West Nile virus. google.com
Inventors have found that novel pyrido[2,3-d]pyrimidine derivatives are capable of inhibiting HCV. google.com The mechanism of action is believed to involve the targeting of essential viral enzymes, such as the HCV NS5B polymerase, which is crucial for viral replication. nih.govgoogle.com This makes them promising candidates for the development of new antiviral therapies. ontosight.aigoogle.com
Antihypertensive Potential
Certain this compound derivatives have been identified for their potential use in treating cardiovascular diseases, specifically as antihypertensive agents. nih.govnih.govjocpr.com The 5,6-dihydrothis compound series, in particular, has been extensively studied for this application. nih.gov The primary mechanism associated with their antihypertensive effect is the antagonism of the angiotensin II receptor, a key regulator of blood pressure. nih.gov SciFinder database analysis reveals approximately 150 references specifically indexing these compounds as antihypertensives. nih.gov
Antioxidant Effects
Several studies have investigated the antioxidant properties of pyrido[2,3-d]pyrimidine derivatives. nih.govmdpi.com These compounds have shown the ability to act as antioxidants, which may contribute to their therapeutic effects in diseases where oxidative stress plays a role, such as cancer. nih.gov High levels of reactive oxygen species (ROS) can cause DNA damage and promote tumorigenesis, and compounds with antioxidant capabilities can help mitigate this damage. nih.gov A study on novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives found that several compounds exhibited high antioxidant activity and demonstrated a significant ability to protect DNA from damage induced by bleomycin. mdpi.com
Other Reported Biological Activities (Pre-clinical)
Beyond the activities detailed above, the this compound scaffold has been associated with a broad range of other preclinical biological effects. These include:
Kinase Inhibition for Neuromuscular Disorders: Some Abl1/Src kinase inhibitors originally developed for leukemia are also being investigated for their potential in treating neuromuscular disorders. nih.gov
Adenosine (B11128) Kinase Inhibition: Certain derivatives have been identified as inhibitors of adenosine kinase. nih.govmdpi.com
Analgesic and CNS Depressant Effects: The broader class of pyrido[2,3-d]pyrimidines has been reported to have analgesic, CNS depressive, anticonvulsant, and antipyretic activities. nih.gov
Antileishmanial Activity: Some compounds within this family have shown potential as antileishmanial agents. jocpr.com
This wide spectrum of biological activities underscores the versatility of the this compound core structure in medicinal chemistry. nih.govnih.gov
Anticonvulsant Activities
Certain derivatives of the broader pyrido[2,3-d]pyrimidine class have been identified as possessing anticonvulsant properties. nih.govrsc.org In preclinical evaluations, these compounds are often assessed for their ability to protect against seizures induced by methods such as maximal electroshock (MES). Research has shown that specific structural modifications to the pyrido[2,3-d]pyrimidine skeleton can lead to significant anticonvulsant effects. For instance, studies on related fused heterocyclic systems have identified compounds with noteworthy activity in animal models. While extensive quantitative data for this compound derivatives specifically is limited in publicly accessible literature, the general class of compounds is recognized for this potential. nih.govresearchgate.net
| Compound | Test Model | Observed Activity |
|---|---|---|
| Pyrido[2,3-d]pyrimidine Derivatives | Maximal Electroshock (MES) Test | Reported anticonvulsant effects in preclinical studies. |
Analgesic Effects
The analgesic, or pain-relieving, potential of pyrido[2,3-d]pyrimidine derivatives has been noted in several scientific reviews. nih.gov This activity is part of a broader spectrum of central nervous system effects observed with this class of compounds. However, specific preclinical studies detailing the analgesic efficacy of this compound derivatives with quantitative data are not extensively available in the surveyed literature.
Antipyretic Effects
Pyrido[2,3-d]pyrimidine derivatives have been reported to possess antipyretic, or fever-reducing, properties. nih.govrsc.org This suggests a potential role in modulating inflammatory pathways that lead to fever. Despite these mentions in broader chemical and pharmacological reviews, detailed preclinical studies that quantify the antipyretic effects of specific this compound derivatives are not readily found in the available scientific literature.
Molluscicidal Activity
A review of pyridopyrimidine chemistry has indicated that derivatives of this class have been associated with molluscicidal activity, specifically against Biomphalaria alexandrina snails. nih.gov These snails are intermediate hosts for the parasite that causes schistosomiasis. This biological activity is significant for the potential development of agents to control the spread of this parasitic disease. However, primary research studies providing specific data on the molluscicidal activity of synthesized this compound derivatives could not be identified for this review.
Antileishmanial Activity
The potential for pyrido[2,3-d]pyrimidine derivatives to act as antileishmanial agents has been reported. nih.govresearchgate.net Leishmaniasis is a parasitic disease caused by Leishmania protozoa. The development of new drugs is crucial due to limitations and resistance associated with current treatments. While the broader class of compounds has been flagged for this activity, specific preclinical data, including efficacy against Leishmania species for this compound derivatives, is not detailed in the available literature.
Diuretic Activity
Pyrido[2,3-d]pyrimidine derivatives have been explored for their diuretic activity, which is the capacity to increase the excretion of water from the body. nih.gov Research into related compounds, such as pyrido[2,3-d]pyrimidine-6-carboxamides, has been conducted to evaluate their potential as diuretic agents. researchgate.net Despite these investigations into the broader chemical family, specific and quantitative diuretic activity data for this compound derivatives were not available in the reviewed sources.
Anti-ulcer Activity
While various biological activities have been reported for the pyrido[2,3-d]pyrimidine scaffold, information regarding the specific anti-ulcer activity of this compound derivatives is sparse. One review noted anti-ulcer properties for a related but structurally distinct isomer, pyrido[1,2-a]pyrimidine. nih.gov However, dedicated preclinical studies evaluating the anti-ulcer effects of the specific this compound core structure were not found in the surveyed scientific literature.
Inhibition of Human Platelet Aggregation
Research into the antiplatelet activity of pyrido[2,3-d]pyrimidine derivatives has revealed potential inhibitory effects on human platelet aggregation. A study on new derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one and their reduced counterparts, 1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidines, demonstrated their in vitro anti-aggregating capabilities. nih.gov
The initial pyrido[2,3-d]pyrimidin-4(3H)-one compounds showed inhibitory potency when aggregation was induced by ADP. nih.gov Interestingly, their reduction to the 1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine form resulted in a new series of molecules with enhanced anti-aggregating power. nih.gov
When compared with acetylsalicylic acid, the activity of these tetrahydro derivatives was found to be:
Weaker when collagen was used as the aggregating agent. nih.gov
Similar for aggregation induced by arachidonic acid. nih.gov
Greater when ADP was the inducing agent. nih.gov
However, the compounds exhibited only slight inhibition of serotonin (B10506) release. nih.gov In comparison to ginkgolide B, their activity against PAF-induced aggregation was weaker. nih.gov
Table 1: Comparative Anti-aggregating Activity of 1,2,3,4-Tetrahydro-pyrido[2,3-d]pyrimidine Derivatives
| Aggregation Inducer | Activity Compared to Acetylsalicylic Acid |
|---|---|
| Collagen | Weaker |
| Arachidonic Acid | Same |
| ADP | Greater |
| Aggregation Inducer | Activity Compared to Ginkgolide B |
| PAF | Weaker |
Herbicide Activity
Several pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as potential herbicides, with some exhibiting significant activity. bohrium.commdpi.comresearchgate.net The primary mechanism of action for many of these compounds is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. nih.govresearchgate.net
In one study, a series of new pyrido[2,3-d]pyrimidine derivatives were synthesized and tested for their herbicidal effects against various plant species. bohrium.comnih.gov While most of the derivatives showed no significant inhibitory effect on the dicotyledonous lettuce (Lactuca sativa) at a concentration of 1 mM, many displayed good activity against the monocotyledonous bentgrass (Agrostis stolonifera) at the same concentration. bohrium.commdpi.com
Notably, the compound 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) was identified as the most active among the tested derivatives against bentgrass, with its activity being comparable to the commercial herbicides clomazone (B1669216) and flumioxazin (B1672886). bohrium.comnih.gov This compound also showed the highest activity against wheat. bohrium.com Molecular docking studies suggested that compound 2o functions as a PPO inhibitor. bohrium.comresearchgate.net
Table 2: Herbicidal Activity of selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target Species | Concentration | Activity Level |
|---|---|---|---|
| Most tested derivatives | Lactuca sativa (lettuce) | 1 mM | No marked inhibitory effect |
| Most tested derivatives | Agrostis stolonifera (bentgrass) | 1 mM | Good activity |
| 2o | Agrostis stolonifera (bentgrass) | 1 mM | As active as clomazone and flumioxazin |
| 2o | Wheat | Not specified | Most active against wheat shoot growth |
In another line of research, novel hybrids of pyrido[2,3-d]pyrimidine-2,4-dione and benzoxazinone (B8607429) were synthesized and evaluated as PPO inhibitors. nih.govresearchgate.net Several of these hybrid compounds demonstrated improved inhibition of tobacco PPO (mtPPO) and promising herbicidal activities. nih.gov The most potent compound, 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govbohrium.comoxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (11q) , exhibited a Ki value of 0.0074 μM against mtPPO, which is six times more active than the commercial herbicide flumioxazin (Ki = 0.046 μM). nih.gov
Compound 11q displayed a broad spectrum of weed control at application rates of 37.5-150 g of active ingredient per hectare in both post- and pre-emergence applications, comparable to flumioxazin. nih.gov Furthermore, it showed good selectivity, being safe for crops like maize, soybean, peanut, and cotton at 150 g/ha, and for rice and wheat at 75 g/ha in pre-emergence applications. nih.gov
Table 3: PPO Inhibition and Herbicidal Spectrum of Compound 11q
| Parameter | Value/Observation |
|---|---|
| Compound | 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govbohrium.comoxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (11q) |
| Target Enzyme | Tobacco Protoporphyrinogen Oxidase (mtPPO) |
| Ki Value | 0.0074 μM |
| Activity vs. Flumioxazin | Six times more active |
| Weed Control Spectrum | Broad |
| Application Rate | 37.5-150 g a.i./ha (post- and pre-emergence) |
| Crop Safety | Safe for maize, soybean, peanut, cotton (at 150 g/ha); selective for rice and wheat (at 75 g/ha) |
Computational Chemistry and in Silico Studies of Pyrido 2,3 D Pyrimidin 7 8h One Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are pivotal in drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, both 2D and 3D-QSAR models have been developed to elucidate the key molecular properties governing their inhibitory potency against various kinases. japsonline.comtandfonline.com These models serve not only to predict the activity of novel compounds but also to provide insights into the structural modifications that could enhance efficacy. japsonline.comijddd.com
Application of Genetic Algorithm-Multiple Linear Regression (GA-MLR)
To navigate the complexity of high-dimensional descriptor spaces in QSAR studies, sophisticated variable selection methods are crucial. The Genetic Algorithm (GA) coupled with Multiple Linear Regression (MLR) is a powerful approach for identifying the most relevant molecular descriptors that influence biological activity. nih.govnih.gov GA-MLR has been successfully applied to a series of pyrido[2,3-d]pyrimidin-7-one derivatives to model their inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4). nih.gov
A genetic algorithm operates on principles of natural selection, evolving a population of potential solutions (subsets of descriptors) to find an optimal or near-optimal model. nih.govdbkgroup.org This method is particularly effective when the number of potential descriptors is vast, as it can efficiently search for the combination that yields the most statistically robust MLR model. nih.gov In one study on 60 pyrido[2,3-d]pyrimidin-7-ones, a GA-MLR approach was used to select the most relevant 2D autocorrelation descriptors for modeling CDK4/D inhibitory activity, resulting in a QSAR model with significant predictive power. nih.gov
The statistical quality of the developed GA-MLR models is typically evaluated using several metrics. These include the squared correlation coefficient (R²), which measures the goodness of fit for the training set, and the leave-one-out cross-validated correlation coefficient (Q² or R²cv), which assesses the model's internal predictive ability. External validation, using a separate test set of compounds, provides a measure of the model's ability to predict the activity of new, untested molecules.
Table 1: Example of Statistical Metrics for QSAR Models
| Model Type | R² (Training Set) | Q² (Cross-validation) | R² (Test Set) | Reference |
|---|---|---|---|---|
| GA-MLR (CDK4) | >0.7 | Good | Good | nih.gov |
| 3D-QSAR (FGFR1) | 0.920 | 0.884 | - | ijddd.com |
Utilization of Computed Structural Descriptors (Constitutional, Functional Group, Geometrical, Atom-Centered Fragment Indices)
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. tandfonline.com For pyrido[2,3-d]pyrimidin-7-yl derivatives, a wide array of theoretical descriptors have been computed directly from the molecular structures to build robust QSAR models. tandfonline.comnih.gov These descriptors can be broadly categorized as follows:
Constitutional and Geometrical Descriptors : These are among the simplest descriptors, representing the basic structural features of a molecule. They include counts of atoms and bonds, molecular weight, and information about the molecule's 3D shape. tandfonline.com
Topological Descriptors : These 2D descriptors are derived from the graph representation of a molecule, describing atomic connectivity and branching. Examples include Randic shape indices and Galvez topological charge indices. researchgate.net
Electrostatic Descriptors : These descriptors quantify the distribution of charge within a molecule, which is crucial for understanding intermolecular interactions, particularly hydrogen bonding and electrostatic interactions with a biological target. tandfonline.com
Quantum Chemical Descriptors : Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic properties of a molecule, such as HOMO/LUMO energies and dipole moments.
Atom-Centered Fragment Indices : These descriptors count the occurrences of specific chemical substructures or fragments within the molecule. researchgate.net
In studies of pyrido[2,3-d]pyrimidin-7-yl derivatives as tyrosine kinase inhibitors, descriptors from constitutional, geometrical, electrostatic, and topological classes have been employed. tandfonline.com For instance, 2D autocorrelation descriptors have been used to encode atomic properties relevant to the interaction with the CDK4/D active site. nih.gov The selection of the most significant descriptors from these diverse classes, often using methods like ridge regression or GA, is critical for building a predictive and interpretable QSAR model. tandfonline.com
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. japsonline.com It is an essential tool for understanding ligand-protein interactions at a molecular level and is widely used in the study of this compound derivatives to elucidate their mechanism of action. japsonline.commdpi.com
Prediction of Binding Modes and Interactions with Molecular Targets
Docking studies on pyrido[2,3-d]pyrimidin-7-one derivatives have successfully predicted their binding modes within the ATP-binding pockets of various kinases, such as CDK4, VEGFR-2, and HER-2. japsonline.commdpi.com These studies reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
For example, in the case of CDK4 inhibitors, docking analyses have shown that the pyrido[2,3-d]pyrimidin-7-one scaffold typically forms critical hydrogen bonds with the hinge region of the kinase. japsonline.com Similarly, docking of derivatives into the VEGFR-2 active site has highlighted specific hydrogen bond interactions with key residues like Cys919 and Asp1046, which are crucial for potent inhibition. mdpi.com The pyridine (B92270) or pyrimidine (B1678525) ring of the scaffold often engages in these vital hydrogen bonding interactions. mdpi.com
Table 2: Key Interactions of this compound Derivatives with Kinase Targets
| Target Kinase | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| CDK4 | Hinge Region (e.g., Val101) | Hydrogen Bond | japsonline.com |
| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond | mdpi.com |
| HER-2 | Thr862, Asp863 | Hydrogen Bond | mdpi.com |
Identification of Key Structural Features for Biological Activity
By analyzing the predicted binding poses from molecular docking, researchers can identify the structural features of the this compound derivatives that are essential for high-affinity binding. This information is invaluable for structure-based drug design.
For instance, analysis of CDK4 inhibitors revealed that specific substitutions on the phenyl ring attached to the secondary amine are critical for activity. japsonline.com Similarly, for dual VEGFR-2/HER-2 inhibitors, substituents on the cyanopyridone or pyridopyrimidine core determine the potency and selectivity profile. mdpi.com The contour maps generated from 3D-QSAR studies, such as CoMFA and CoMSIA, often complement docking results by visually representing the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. nih.gov These analyses have shown a strong correlation between the inhibitory activity and the electrostatic and hydrophobic fields surrounding the compounds. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked complex, refine the binding poses, and analyze the flexibility of both the ligand and the protein. researchgate.net
For this compound derivatives, MD simulations have been employed to validate the binding modes predicted by docking. mdpi.com For example, MD simulations of potent cyanopyridone derivatives in complex with VEGFR-2 and HER-2 have been used to confirm the stability of the key hydrogen bonds and hydrophobic interactions within the active site over the simulation period. mdpi.com These simulations can provide a more accurate understanding of the binding affinity by calculating binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). mdpi.com Studies on related fused pyrimidine inhibitors have shown that van der Waals interactions and nonpolar solvation energies are often the primary drivers for favorable binding. mdpi.comrsc.org
Analysis of Ligand-Protein Stability and Binding Interactions
Molecular docking and molecular dynamics (MD) simulations are fundamental tools for predicting and analyzing the binding of this compound derivatives to their protein targets. These studies provide critical insights into the stability of the ligand-protein complex and the specific interactions that govern binding affinity and selectivity.
Research on a series of pyrido[2,3-d]pyrimidin-7-one inhibitors targeting Receptor Interacting Protein Kinase-2 (RIPK2) demonstrated the importance of specific molecular interactions for potency and selectivity. Molecular docking studies suggested that these inhibitors occupy the ATP binding site. The potent activity and selectivity of certain derivatives were attributed to key interactions, such as the engagement of Ser25 in the glycine-rich loop, which is thought to enhance selectivity against related kinases like ALK2. nih.gov Furthermore, optimal occupancy of the region between the gatekeeper residue and the αC-helix was correlated with strong inhibition of the cellular signaling pathway. nih.gov
The table below summarizes key ligand-protein interactions identified in computational studies of pyrido[2,3-d]pyrimidine (B1209978) derivatives.
| Target Protein | Derivative Class | Key Interacting Residues | Type of Interaction | Computational Method |
| RIPK2 | Pyrido[2,3-d]pyrimidin-7-one | Ser25 | Hydrogen Bond | Molecular Docking |
| Mps1 | Pyrido[3,4-d]pyrimidine | Gly605, K529 | Hydrogen Bond | Molecular Docking, MD Simulations |
| Mps1 | Pyrido[3,4-d]pyrimidine | I531, V539, M602, C604, N606, I607, L654, I663, P673 | Van der Waals, Hydrophobic | MD Simulations, MM/GBSA |
| EGFR | Pyrido[2,3-d]pyrimidin-4(3H)-one | Not Specified | Not Specified | Molecular Docking |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and reactivity of molecules. For this compound and related pyrimidine derivatives, DFT calculations provide valuable information on molecular geometry, frontier molecular orbitals (HOMO and LUMO), and other electronic descriptors that are crucial for understanding their chemical behavior and potential as therapeutic agents or functional materials. scilit.commdpi.com
Studies often employ the B3LYP functional, which has shown significant promise in simulations of organic molecules. scilit.com These calculations are used to obtain optimized 3D molecular geometries, which can be compared with experimental data (e.g., from X-ray crystallography) to validate the computational method. scilit.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity.
DFT calculations have been applied to various pyrimidine derivatives to predict their properties. For instance, in studies of tetrahydropyrimidine-5-carboxylates, DFT was used to calculate quantum chemical descriptors and optimize molecular structures to identify potential antibacterial agents. scilit.com Similarly, the electronic properties and adsorption behavior of pyrimidine derivatives on graphene oxide have been investigated using DFT, highlighting the role of electronic interactions in the adsorption mechanism. mdpi.com
The following table presents typical parameters obtained from DFT calculations for pyrimidine derivatives.
| Compound Class | Calculation Method | Calculated Parameter | Significance |
| Tetrahydropyrimidine-5-carboxylates | DFT/B3LYP | HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability |
| Tetrahydropyrimidine-5-carboxylates | DFT/B3LYP | Optimized Molecular Geometry | Provides stable 3D conformation for further studies like docking |
| Pyrimidine Derivatives | DFT/B3LYP/6-31G(d,p) | E(HOMO), E(LUMO) | Relates to electron-donating and accepting capabilities |
| Pyrimidine Derivatives | DFT | Adsorption Energy on Graphene Oxide | Evaluates interaction strength for material applications |
Ab Initio Calculations for Mechanistic Rationalization
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are a powerful tool for rationalizing reaction mechanisms. These methods, including Hartree-Fock (HF) theory, can be used to map potential energy surfaces, locate transition states, and calculate activation energies for chemical reactions.
However, in the reviewed literature concerning the synthesis of this compound derivatives, there is a predominant use of Density Functional Theory (DFT) for computational investigation rather than distinct ab initio methods. mdpi.com Synthetic routes for this scaffold typically involve the construction of the pyridone ring onto a preformed pyrimidine, or vice versa. nih.gov While computational studies are mentioned in the context of synthesis and structure characterization, specific mechanistic rationalizations using classical ab initio calculations were not detailed in the available search results. Future research, such as a forthcoming study on Friedländer reactions for annulated pyrido[2,3-d]pyrimidines, indicates that DFT is the method of choice for detailed theoretical investigation of reaction mechanisms in this area. mdpi.com
Computational Models for Guiding New Derivative Design and Activity Prediction
A major application of computational chemistry in the study of pyrido[2,3-d]pyrimidin-7(8H)-ones is to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. By integrating computational models with synthetic chemistry and biological evaluation, researchers can accelerate the drug discovery process.
Molecular modeling is frequently used at the outset of a project to design new series of compounds. For example, a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized as potential EGFR inhibitors based on the essential pharmacophoric features of known inhibitors. scilit.com In another study, the design of RIPK2 inhibitors was based on a pyrido[2,3-d]pyrimidin-7-one scaffold, with molecular docking used to refine substitutions that could enhance potency and selectivity. nih.gov
Beyond initial design, computational models are used to prioritize which derivatives to synthesize. In the development of NEK6 kinase inhibitors, molecular modeling and free energy perturbation (FEP) calculations guided the structural modifications of a parent pyrido[2,3-d]pyrimidine-4(3H)-one compound to improve its solubility while maintaining its binding affinity. Similarly, after analyzing the binding modes of Mps1 inhibitors, researchers designed five new potential inhibitors and used docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to identify the most promising candidates for future development. nih.gov Machine learning models have also been employed for pyrimidine derivatives to predict specific properties based on existing data, showcasing another avenue for activity prediction.
The table below outlines various computational models and their applications in the design of new this compound derivatives.
| Computational Model/Method | Application | Target/Objective |
| Molecular Modeling / Docking | Guide initial design of new derivatives | Design of EGFR and RIPK2 inhibitors |
| Free Energy Perturbation (FEP) | Guide structural modifications | Improve solubility of NEK6 inhibitors |
| Molecular Dynamics (MD) | Analyze binding modes to inform new designs | Design of new Mps1 inhibitors with better activity |
| ADMET Prediction | Filter new designs for drug-like properties | Predict pharmacokinetic properties of new Mps1 inhibitors |
| Machine Learning | Predict activity/properties from data | Predict normalized intensity of melamine (B1676169) for pyrimidine-based sensors |
Future Directions and Emerging Research Avenues for Pyrido 2,3 D Pyrimidin 7 8h One Research
Exploration of Underexplored Diversity Centers for Enhanced Biological Activity
The pyrido[2,3-d]pyrimidin-7(8H)-one core offers multiple sites for chemical modification, with up to five primary diversity centers at the R2, R4, R5, R6, and N8 positions. acs.org While significant research has focused on certain positions, others remain relatively underexplored, presenting a wealth of opportunities for enhancing biological activity and selectivity.
Historically, many synthetic efforts have concentrated on modifications at the C2 and N8 positions. However, recent studies have highlighted the critical role of substituents at other positions in determining the pharmacological profile of these compounds. For instance, while nitrogen substituents are predominant at the C2 position and a hydrogen atom is common at C4, there is growing interest in expanding the diversity at the C4 position. acs.orgnih.gov The introduction of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups at C4 has been shown to be a promising strategy for developing novel tyrosine kinase inhibitors, particularly targeting ZAP-70. acs.org
The substitution pattern at the C5 and C6 positions is often crucial for achieving selectivity against specific biological targets. nih.gov Research has shown that 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones (with a single bond between C5 and C6) have been primarily substituted at the C5 position, whereas the corresponding unsaturated analogues have been more frequently modified at C6. nih.gov A systematic exploration of various substituents at these positions could lead to the discovery of compounds with improved selectivity for kinases and other enzymes.
The N8 position also represents a key diversity center. While often substituted with small alkyl or aryl groups, the introduction of more complex and functionally diverse moieties at this position could significantly impact the pharmacokinetic and pharmacodynamic properties of the scaffold.
A comprehensive analysis of the structure-activity relationships (SAR) across all five diversity centers is essential for the rational design of next-generation this compound-based therapeutics.
| Diversity Center | Common Substituents | Underexplored Substituents | Potential Impact |
| R2 | Amino, Substituted amino | - | Modulates kinase binding and overall activity. |
| R4 | Hydrogen, Amino | N-alkyl, N-aryl, O-aryl, S-aryl, Aryl, Arylethynyl | Can enhance potency and introduce novel target interactions. |
| R5 | Hydrogen, Alkyl, Aryl | Diverse heterocyclic and functional groups | Crucial for target selectivity. |
| R6 | Hydrogen, Alkyl, Aryl | Diverse heterocyclic and functional groups | Influences selectivity and pharmacokinetic properties. |
| N8 | Alkyl, Aryl | Larger and more complex functional groups | Affects solubility, cell permeability, and metabolic stability. |
Development of Novel Synthetic Routes for Broader Chemical Space Exploration
The exploration of the vast chemical space around the this compound scaffold is intrinsically linked to the development of novel and efficient synthetic methodologies. Traditional synthetic approaches generally involve the construction of the bicyclic system from either a preformed pyrimidine (B1678525) or a preformed pyridone ring. nih.gov While effective, these methods can have limitations in terms of substrate scope and the introduction of diverse substituents at certain positions.
To overcome these limitations, researchers are increasingly turning to innovative synthetic strategies. One of the most promising areas is the use of multicomponent reactions (MCRs) . MCRs offer a powerful tool for the rapid and efficient construction of complex molecules in a single step from three or more starting materials. researchgate.netorgchemres.org Microwave-assisted one-pot cyclocondensation reactions have been successfully employed for the synthesis of multifunctionalized pyrido[2,3-d]pyrimidines with up to four diversity centers. researchgate.net These methods are often more environmentally friendly, proceeding with high atom economy and reduced waste generation.
Another emerging trend is the application of novel catalytic systems. For example, the use of a HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst has been reported for the one-pot, three-component synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives under solvent-free conditions. The development of such catalytic systems that are recoverable and reusable aligns with the principles of green chemistry.
Furthermore, the development of new synthetic methodologies that allow for the late-stage functionalization of the this compound core is a high-priority research area. Such strategies would enable the rapid generation of diverse libraries of compounds from a common intermediate, accelerating the drug discovery process.
| Synthetic Strategy | Description | Advantages |
| From Preformed Pyrimidine | Construction of the pyridone ring onto a pre-existing pyrimidine. nih.gov | Well-established and allows for diverse substitution on the pyrimidine ring. |
| From Preformed Pyridone | Construction of the pyrimidine ring onto a pre-existing pyridone. nih.gov | Provides alternative routes to access different substitution patterns. |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. researchgate.netorgchemres.orgresearchgate.net | High efficiency, atom economy, and rapid access to molecular diversity. |
| Novel Catalytic Systems | Use of nanocatalysts and other advanced catalysts. | Enhanced reaction rates, milder conditions, and potential for catalyst recycling. |
Investigation of New Molecular Targets and Polypharmacology
The this compound scaffold has demonstrated its versatility by targeting a wide range of proteins implicated in various diseases. Initial research focused on its activity as an inhibitor of cyclin-dependent kinases (CDKs), leading to the development of the breast cancer drug Palbociclib (a CDK4/6 inhibitor). nih.gov However, subsequent studies have revealed that this scaffold can be decorated to inhibit a diverse array of other important molecular targets.
Recent research has identified several new and promising targets for this compound derivatives, including:
Zeta-chain-associated protein kinase 70 (ZAP-70): A key signaling molecule in T-cells, making it a target for autoimmune diseases and T-cell malignancies. acs.org
PIM-1 Kinase: A serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. rsc.org
NUAK1 (ARK5): A member of the AMPK-related kinase family, implicated in cancer metastasis and cell adhesion.
Son of sevenless 1 (SOS1): A guanine (B1146940) nucleotide exchange factor that plays a crucial role in the RAS signaling pathway, which is frequently mutated in cancer.
A particularly exciting and emerging area of research is the concept of polypharmacology , which involves designing single molecules that can modulate multiple targets simultaneously. This approach can offer several advantages over traditional single-target drugs, including enhanced efficacy, reduced potential for drug resistance, and the ability to address complex multifactorial diseases. The this compound scaffold is well-suited for the development of polypharmacological agents due to its ability to be extensively decorated to interact with different binding sites. For instance, dual inhibitors of both the B-cell receptor (BCR) and discoidin domain receptor 2 (DDR2) kinases have been developed from this scaffold. nih.gov The discovery of a dual COX-1/COX-2 inhibitor based on a related pyrido[2,3-d]pyridazine-2,8-dione structure further highlights the potential for developing multi-targeting agents from this class of compounds. rsc.org
Advanced Computational Methodologies for Predictive Modeling and Rational Design
In recent years, computational approaches have become indispensable tools in drug discovery, and the development of this compound inhibitors is no exception. The use of advanced computational methodologies allows for the rational design of new compounds with improved potency and selectivity, thereby reducing the time and cost associated with experimental screening.
Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to this scaffold. Both 2D- and 3D-QSAR models have been developed to understand the relationship between the chemical structure of this compound derivatives and their biological activity. These models can predict the activity of novel compounds before their synthesis.
Molecular docking is another widely used technique to predict the binding mode of these inhibitors within the active site of their target proteins. This provides valuable insights into the key interactions that govern binding affinity and selectivity, guiding the design of more potent inhibitors.
Beyond these established methods, the future of rational drug design for this scaffold lies in the integration of more advanced computational techniques, including:
Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns and predict the properties of new molecules with high accuracy. researchgate.netnih.govmednexus.org These technologies can be used for virtual screening of large compound libraries, de novo drug design, and predicting drug-target interactions. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between a this compound inhibitor and its target protein over time. This can reveal important information about the conformational changes that occur upon binding and the stability of the drug-target complex.
By combining these advanced computational methods, researchers can build robust predictive models that will accelerate the discovery and optimization of novel this compound-based therapeutic agents.
Synergy Studies with Existing Therapeutic Agents
A growing area of interest in cancer therapy and the treatment of other complex diseases is the use of combination therapies. The rationale behind this approach is that targeting multiple pathways simultaneously can lead to synergistic effects, where the combined effect of the two drugs is greater than the sum of their individual effects. This can result in improved therapeutic outcomes, reduced dosages, and a lower likelihood of developing drug resistance.
The this compound scaffold has already shown promise in this regard. For example, a derivative of this scaffold has demonstrated synergistic antiproliferative effects when used in combination with the well-established chemotherapeutic agent paclitaxel .
More recently, a pyrido[2,3-d]pyrimidin-7-one derivative designed as a Son of sevenless 1 (SOS1) inhibitor has shown synergistic effects when combined with inhibitors of KRAS G12C or G12D , which are common mutations in various cancers. This highlights the potential of these compounds to be used in targeted combination therapies for specific patient populations.
Future research should focus on systematically evaluating the synergistic potential of novel this compound derivatives with a wide range of existing therapeutic agents, including other targeted therapies, immunotherapies, and conventional chemotherapeutics. Such studies will be crucial for defining the optimal clinical applications of this versatile class of compounds and for developing more effective treatment regimens for a variety of diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?
- Answer : Two primary routes are widely used:
- Route 1 : Starting from preformed pyrimidine or pyridone scaffolds, followed by cyclization and functionalization (e.g., via microwave-assisted reactions) .
- Route 2 : Solid-phase synthesis using KF/Al₂O₃-mediated protocols or dihalogenation strategies (e.g., Suzuki–Miyaura cross-coupling) to introduce substituents at C6 and C2 positions .
- Key Considerations : Optimize reaction conditions (solvent, catalyst, temperature) to improve yields and regioselectivity, especially for halogenated intermediates.
Q. How are this compound derivatives characterized analytically?
- Answer : Standard protocols include:
- HPLC and LCMS : For purity assessment (≥95% UV at 254/280 nm) and molecular ion confirmation (e.g., [M+H]⁺ via ESI+) .
- NMR and HRMS : To verify substituent positions and scaffold integrity, particularly for chiral centers (e.g., 4-aminobutyl groups) .
Q. What biochemical assays are used to evaluate kinase inhibition activity?
- Answer :
- Kinase Profiling : Use selectivity panels (e.g., Table 1 in ) to assess IC₅₀ values against targets like MST3/4, SIK, or CDK4/5.
- Cellular Assays : Measure inhibition of downstream phosphorylation (e.g., pRb for CDK4/6 inhibitors) .
Advanced Research Questions
Q. How can structural modifications improve selectivity for specific kinase targets (e.g., SIK vs. PAK)?
- Answer :
- Back-Pocket Optimization : Introduce 4-aminobutyl groups at position 8 to form salt bridges with Asp174 (DFG motif) in MST3/4, enhancing affinity .
- Front-Pocket Modifications : Replace methylamino with bulkier substituents (e.g., 4-hydroxyphenyl) to exploit steric differences in kinase active sites .
Q. How can contradictory SAR data for substituent effects on kinase activity be resolved?
- Answer :
- Contextual Analysis : Consider binding mode differences (e.g., R2 substituents may enhance hydrogen bonding in MST3/4 but clash with PAK's hydrophobic pocket) .
- Computational Modeling : Use molecular docking to predict substituent compatibility with kinase-specific conformations (e.g., SIK vs. CAMK) .
Q. What strategies mitigate off-target effects in vivo for this compound-based inhibitors?
- Answer :
- Pharmacokinetic Optimization : Adjust logP (e.g., via methoxypropyl groups) to reduce CNS penetration and nonspecific binding .
- Metabolite Screening : Identify and eliminate labile substituents (e.g., trifluoromethyl groups) prone to oxidative metabolism .
Q. How are unexpected reaction pathways (e.g., autocatalytic dehydrogenation) managed during synthesis?
- Answer :
- Photoinduced Dehydrogenation : Control irradiation (450 nm in DMSO) to selectively generate C5–C6 unsaturated systems while avoiding radical byproducts .
- Intermediate Trapping : Use N-bromoimino derivatives to stabilize Wheland intermediates during electrophilic substitution .
Q. What in vivo models are suitable for evaluating this compound efficacy?
- Answer :
- Xenograft Models : Test antitumor activity (e.g., breast cancer PDX models) for CDK4/6 inhibitors like Palbociclib derivatives .
- Toxicology Studies : Monitor organ-specific toxicity (e.g., bone marrow suppression) linked to kinase off-target effects .
Methodological Notes
- Synthetic Challenges : Dihalo-substituted intermediates (e.g., 6-iodo-2-bromo derivatives) require orthogonal coupling protocols (Suzuki vs. Ullmann) to avoid cross-reactivity .
- Data Interpretation : Correlate IC₅₀ values with structural data (e.g., X-ray crystallography) to validate binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
